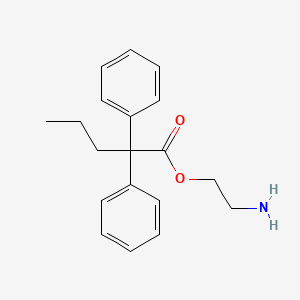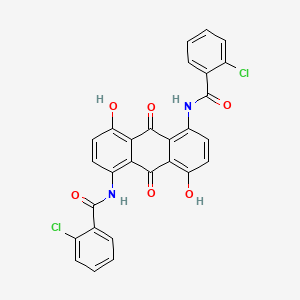
1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes chlorophenyl groups and hydroxyl groups attached to an anthraquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Chlorophenyl Carbonylation: Chlorophenyl groups are introduced through a carbonylation reaction using chlorophenyl isocyanate.
Hydroxylation: Hydroxyl groups are added to the 4 and 8 positions of the anthraquinone core through a hydroxylation reaction using a suitable hydroxylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include chlorophenyl isocyanate and hydroxylating agents.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Substituted anthraquinones
Scientific Research Applications
1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The pathways involved may include oxidative stress pathways and apoptosis induction.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxyanthraquinone: Similar in structure but lacks the chlorophenyl groups.
1,5-Diaminoanthraquinone: Contains amino groups instead of chlorophenyl groups.
1,8-Dihydroxyanthraquinone: Hydroxyl groups are positioned differently.
Uniqueness
1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone is unique due to the presence of both chlorophenyl and hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
74051-92-6 |
|---|---|
Molecular Formula |
C28H16Cl2N2O6 |
Molecular Weight |
547.3 g/mol |
IUPAC Name |
2-chloro-N-[5-[(2-chlorobenzoyl)amino]-4,8-dihydroxy-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C28H16Cl2N2O6/c29-15-7-3-1-5-13(15)27(37)31-17-9-11-19(33)23-21(17)25(35)24-20(34)12-10-18(22(24)26(23)36)32-28(38)14-6-2-4-8-16(14)30/h1-12,33-34H,(H,31,37)(H,32,38) |
InChI Key |
VWGZAOZHPYZNJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=CC=CC=C5Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


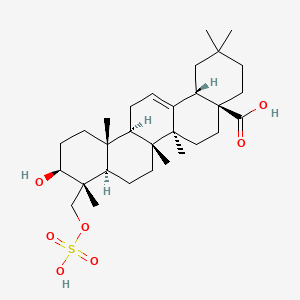
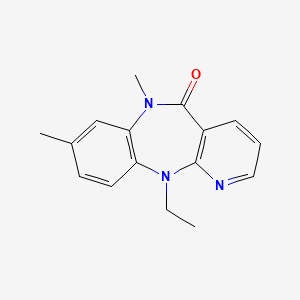
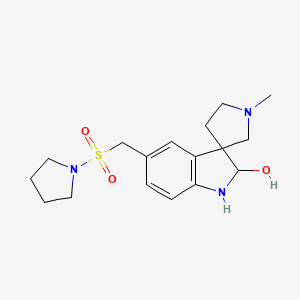
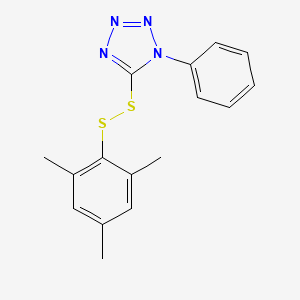

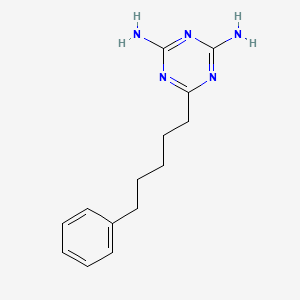
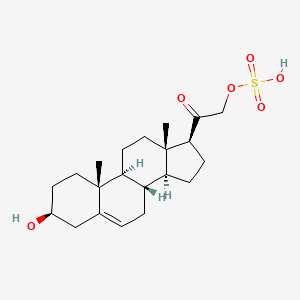
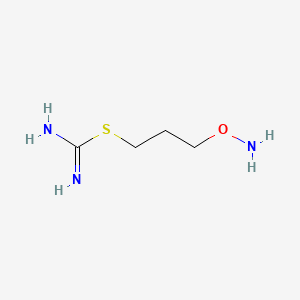

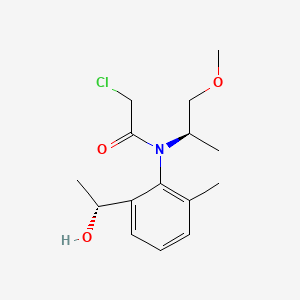

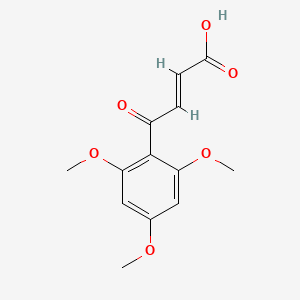
![5,10-dibenzyl-3,12-dioxa-5,10-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),8(13),14,16-pentaene](/img/structure/B12794648.png)
